molecular formula C22H15BrN2O3S B12476078 5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12476078
M. Wt: 467.3 g/mol
InChI Key: NTJHBEWNRJYXNZ-UHFFFAOYSA-N
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Description

5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a naphthalene ring, and a thioxodihydropyrimidine core, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-ylmethoxy group: This step involves the reaction of naphthalene with methanol in the presence of a catalyst to form the naphthalen-2-ylmethoxy group.

    Formation of the benzylidene group: This involves the condensation of an aldehyde with a benzene derivative to form the benzylidene group.

    Formation of the thioxodihydropyrimidine core: This step involves the cyclization of appropriate precursors to form the thioxodihydropyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds include other thioxodihydropyrimidine derivatives and benzylidene derivatives. Compared to these compounds, 5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a bromine atom, a naphthalene ring, and a thioxodihydropyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Some similar compounds include:

  • 5-[3-bromo-4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-[3-chloro-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-[3-bromo-4-(phenylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

These compounds share similar core structures but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H15BrN2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

5-[[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H15BrN2O3S/c23-18-11-13(10-17-20(26)24-22(29)25-21(17)27)6-8-19(18)28-12-14-5-7-15-3-1-2-4-16(15)9-14/h1-11H,12H2,(H2,24,25,26,27,29)

InChI Key

NTJHBEWNRJYXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=C4C(=O)NC(=S)NC4=O)Br

Origin of Product

United States

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